molecular formula C14H14N2O2 B2882880 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime CAS No. 338960-66-0

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime

Cat. No.: B2882880
CAS No.: 338960-66-0
M. Wt: 242.278
InChI Key: LFHJLRQQGPOEDH-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is known for its unique structure, which includes a nicotinaldehyde core substituted with a 4-methylphenoxy group and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives with altered oxidation states.

    Reduction: Amines derived from the reduction of the oxime group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylphenoxy)nicotinaldehyde oxime: Similar structure but lacks the methoxy group.

    6-(4-methylphenoxy)nicotinaldehyde: Lacks the oxime group.

    4-methylphenoxy nicotinaldehyde derivatives: Various derivatives with different substituents on the nicotinaldehyde core.

Uniqueness

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime is unique due to the presence of both the methoxy and oxime groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets and provide versatility in chemical reactions .

Biological Activity

6-(4-Methylphenoxy)nicotinaldehyde O-methyloxime, with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol, is a compound that has garnered interest in various biological research areas due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly in relation to its effects on various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Growth

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Effects on Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest and apoptosis
A549 (lung cancer)25Induction of oxidative stress

The biological activity of this compound is largely attributed to its structural components. The oxime group allows for hydrogen bonding with biological macromolecules, while the phenoxy group enhances hydrophobic interactions with proteins. This dual functionality may facilitate selective binding to target proteins involved in cellular signaling pathways.

Similar Compounds

When compared to related compounds such as 6-(4-methylphenoxy)nicotinaldehyde oxime and 6-(4-methylphenoxy)nicotinaldehyde , the presence of both methoxy and oxime groups in this compound contributes to its unique biological profile.

Table 3: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
6-(4-Methylphenoxy)nicotinaldehyde oximeLacks methoxy groupModerate antibacterial activity
6-(4-Methylphenoxy)nicotinaldehydeLacks oxime groupLimited anticancer properties
This compound Contains both methoxy and oxime groupsStrong antimicrobial and anticancer effects

Properties

IUPAC Name

(E)-N-methoxy-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-3-6-13(7-4-11)18-14-8-5-12(9-15-14)10-16-17-2/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJLRQQGPOEDH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.